2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic Acid
Overview
Description
The closest compound I found is "Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester" . It has a molecular weight of 196.1999 . The IUPAC Standard InChI is InChI=1S/C10H12O4/c1-6-4-7 (13-2)5-8 (11)9 (6)10 (12)14-3/h4-5,11H,1-3H3 .
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester” is available as a 2D Mol file .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester” include a molecular weight of 196.1999 .Scientific Research Applications
Isolation and Analysis
- Piper Hispidum Derivatives : New derivatives of 4-hydroxy-benzoic acid, similar in structure to the compound of interest, were isolated from Piper Hispidum. These compounds, including 4-methoxy-3,5-bis-(3-hydroxy-3-methyl-1-butenyl)benzoate, showed moderate cytotoxicity in evaluations, suggesting potential biological activity (Friedrich et al., 2005).
Synthesis and Structural Analysis
- Synthesis of Related Compounds : A study synthesized and analyzed the crystal structure of a compound related to the target, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester. This research contributes to understanding the chemical behavior and potential applications of similar benzoic acid derivatives (Zhao et al., 2010).
Biological Activity
- Bioactive Phenyl Ether Derivatives : A study on the marine-derived fungus Aspergillus carneus identified new phenyl ether derivatives, including 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid. This compound demonstrated significant antioxidant activity, indicative of the potential biological applications of similar compounds (Xu et al., 2017).
Electronic and Chemical Properties
- Voltammetric Behavior of Quinones : Research focusing on quinones similar to the target compound, like 2-(1,5-dimethyl-4-hexenyl)-3-methoxy-5-methyl-6-[4′-(R2-phenyl) amine]-1,4-benzoquinones, reveals insights into their electrochemical behavior. This information can be pivotal for understanding the electronic properties and potential applications in various fields, such as sensors or energy storage (Bautista-Martínez et al., 2004).
Applications in Materials Science
- Polyaniline Doping : A study on the doping of polyaniline with benzoic acid and its derivatives, including 2-methoxybenzoic acid, suggests potential applications in developing new materials with enhanced electrical properties. This research can guide the use of similar benzoic acid derivatives in material science (Amarnath & Palaniappan, 2005).
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-20-21(28-6)15-19(5)22(23(20)25)24(26)27/h9,11,13,15,25H,7-8,10,12,14H2,1-6H3,(H,26,27)/b17-11+,18-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZABMWMUVWDJX-OUBUNXTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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